![molecular formula C20H21N3O4S2 B2627818 N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941967-06-2](/img/structure/B2627818.png)
N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
Thiazole is a class of organic compounds with a five-membered aromatic ring containing one sulfur atom and one nitrogen atom . The compound you mentioned seems to be a derivative of thiazole, with various functional groups attached to it.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The exact synthesis process for your specific compound would depend on the structure and the functional groups present.Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. They can participate in reactions such as nucleophilic substitution, electrophilic substitution, and others .Scientific Research Applications
Photoreactions and Chemical Transformations
- N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide and related compounds are studied for their photochemical reactions. In a study, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a related compound, in methanol was investigated, leading to various products including thiazole derivatives. This type of research provides insights into the photochemical behavior of thiazole compounds, which can be relevant for understanding the chemical properties of the compound (Mahran, Sidky, & Wamhoff, 1983).
Synthesis and Derivative Applications
- The synthesis of related thiazole derivatives has been studied for their potential applications in drug development. For instance, a new method was developed for the synthesis of 2-aminothiazole-5-carbamides, demonstrating the application of this new method to the efficient synthesis of dasatinib, an anti-cancer drug. This research underlines the importance of thiazole derivatives in medicinal chemistry and drug synthesis (Chen et al., 2009).
Pharmacological Evaluation
- Thiazole derivatives are evaluated for their pharmacological potential. For example, a series of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, a compound similar in structure, were synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. These studies provide an understanding of the pharmacological properties of thiazole compounds, which could be extrapolated to this compound (Liao et al., 2000).
Mechanism of Action
Target of Action
Thiazoles, a class of compounds that “N-(2-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” belongs to, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The key mechanism of action of some thiazole derivatives involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of COX enzymes leads to a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .
Result of Action
Based on the general properties of thiazoles, it might have anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-6-7-11-17(15)27-2)28-20(22-14)23-29(25,26)16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTQNQASGDAPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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